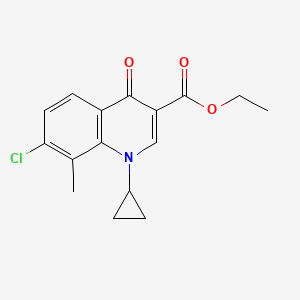

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate

Description

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Stereochemical Features

The molecular framework consists of a 1,4-dihydro-4-oxoquinoline core with four key substituents:

- Position 1 : Cyclopropyl group, contributing rigidity and steric bulk.

- Position 7 : Chloro substituent, enhancing electronic effects.

- Position 8 : Methyl group, influencing hydrophobicity and stability.

- Position 3 : Ethyl carboxylate ester, enabling further functionalization.

The quinoline ring adopts a planar conformation, with the 4-oxo group (ketone) stabilizing the conjugated π-system. The cyclopropyl group at position 1 introduces strain, potentially affecting reactivity.

| Substituent | Position | Functional Impact |

|---|---|---|

| Cyclopropyl | 1 | Steric hindrance, ring strain |

| Chloro | 7 | Electron-withdrawing, directing electrophilic substitution |

| Methyl | 8 | Hydrophobicity, steric protection |

| Ethyl ester | 3 | Reactivity for hydrolysis or nucleophilic substitution |

IUPAC Nomenclature and Systematic Characterization

The systematic name Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate is derived from:

- Parent structure : Quinoline (1,4-dihydro-4-oxoquinoline).

- Substituents :

- 7-Chloro : Halogen at position 7.

- 1-Cyclopropyl : Cyclopropyl ring fused at position 1.

- 8-Methyl : Methyl group at position 8.

- 3-Carboxylate : Ethyl ester at position 3.

The IUPAC name adheres to guidelines for numbering heterocyclic compounds, prioritizing substituents with higher priority (e.g., chloro over methyl) in alphabetical order.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is limited, structural analogs (e.g., Ozenoxacin intermediates) reveal key insights:

- Conformational preferences : The 1,4-dihydroquinoline ring may adopt a distorted boat conformation, balanced by cyclopropyl strain.

- Intersubstituent interactions : Potential hydrogen bonding between the 4-oxo group and ester oxygen, though sterically hindered by the methyl group at position 8.

- Packing motifs : Likely stabilized by van der Waals interactions and C–H⋯π interactions involving the aromatic ring.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Infrared (IR) Spectroscopy

Key absorption bands:

- 1697 cm⁻¹ : C=O stretching (ester carbonyl).

- 1641 cm⁻¹ : C=O stretching (4-oxo ketone).

- 3211 cm⁻¹ : N–H stretching (if present, though absent in this compound).

- 2968 cm⁻¹ : Aliphatic C–H stretching (ethyl ester, methyl).

Nuclear Magnetic Resonance (NMR)

Hypothetical data for analogous compounds:

- Cyclopropyl protons : δ 0.8–1.2 ppm (multiplet).

- Methyl group (position 8) : δ 2.3–2.5 ppm (singlet).

- Ester ethyl : δ 1.2–1.4 ppm (triplet, CH₃), δ 4.2–4.4 ppm (quartet, CH₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected λₘₐₓ: ~260–300 nm, attributed to π→π* transitions in the quinoline ring.

Thermodynamic Stability and Reactivity Patterns

Stability

- Thermal stability : Decomposes above 400°C due to ester and ketone groups.

- Hydrolytic stability : Ester group susceptible to acid/base-catalyzed hydrolysis, forming the carboxylic acid (a precursor to Ozenoxacin).

Reactivity

- Nucleophilic substitution : Chloro group at position 7 may undergo displacement (e.g., with amines or alkoxides).

- Reduction : 4-Oxo ketone reducible to a secondary alcohol under catalytic hydrogenation.

- Ester saponification : Ethyl ester hydrolyzes to the carboxylic acid under basic conditions.

Properties

IUPAC Name |

ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-3-21-16(20)12-8-18(10-4-5-10)14-9(2)13(17)7-6-11(14)15(12)19/h6-8,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQYAFBHOLSOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138470 | |

| Record name | Ethyl 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-51-6 | |

| Record name | Ethyl 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Quinoline Core

- The quinoline nucleus is constructed starting from substituted benzoyl derivatives. For related fluoroquinolone analogs, the process begins with chlorinated and nitro-substituted benzoic acids, which are converted into benzoyl chlorides using thionyl chloride.

- These benzoyl chlorides react with ethyl 3-(N,N-dimethylamino)acrylate to form acrylate intermediates.

- Reaction with cyclopropylamine introduces the cyclopropyl group at the nitrogen (N-1) position of the quinoline ring.

- Cyclization is achieved by heating with a base such as potassium carbonate in a suitable solvent (e.g., DMF), leading to the formation of the quinoline ring with the 7-chloro substituent intact.

Introduction of the 8-Methyl Group

- The methyl substitution at C-8 is introduced via selective alkylation or by using appropriately substituted starting materials. Specific details on methylation methods are less commonly reported but typically involve directed lithiation or electrophilic substitution on the quinoline ring prior to cyclization.

Esterification to Form the Ethyl Ester

- The carboxylic acid at the 3-position is esterified to the ethyl ester either by direct esterification of the acid or by using ethyl acrylate derivatives in the initial steps.

- Hydrolysis and re-esterification steps are sometimes used to achieve high purity and yield.

Optimized Preparation Procedure and Research Findings

A recent study on related fluoroquinolone derivatives, which share similar synthetic challenges, provides insights into optimized methods that can be adapted for the preparation of this compound:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of substituted benzoic acid to benzoyl chloride | Thionyl chloride, benzene, reflux | >90 | Removal of excess thionyl chloride by distillation improves purity |

| 2 | Reaction with ethyl 3-(N,N-dimethylamino)acrylate | Room temperature to mild heating | 91-95 | Avoids column chromatography by early purification |

| 3 | Reaction with cyclopropylamine | Methanol solvent, room temperature | 93 | Simple filtration yields pure intermediate |

| 4 | Cyclization to quinoline ring | Heating at 85 °C, 2 hours | >89 | Lower temperature than traditional methods reduces side reactions |

| 5 | Hydrolysis to acid (if needed) | Methanolic HCl, reflux | 92 | Acid obtained in high purity and yield |

| 6 | Final esterification (if necessary) | Standard esterification conditions | Variable | Typically high yield with proper purification |

This optimized route avoids harsh conditions (e.g., high temperatures above 160 °C), expensive solvents, and tedious purification such as column chromatography, resulting in higher overall yields (above 95%) and cost-effectiveness.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting materials | Substituted benzoic acids, ethyl acrylates, cyclopropylamine | Commercially available or synthesized |

| Solvents | Benzene, methanol, DMF, aqueous ethanol | Selected for reaction efficiency and purification ease |

| Temperature | 25-85 °C (cyclization at 85 °C) | Lower than traditional methods to reduce side reactions |

| Reaction time | Hours to days (for substitution) | Longer times for nucleophilic substitution |

| Purification | Filtration, washing, recrystallization | Avoids chromatography for cost-effectiveness |

| Yield | 89-95% per step | High overall yield with optimized methods |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Antibacterial Activity

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate has been studied for its antibacterial properties, particularly against gram-negative and gram-positive bacteria. The compound is part of a broader class of quinolone derivatives, which are known for their efficacy in treating bacterial infections.

Case Study: Synthesis and Testing

In a study published in Molecules (2007), researchers synthesized various derivatives of quinolone, including this compound. The synthesized compounds were tested for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Potential

Recent studies have suggested that quinoline derivatives can exhibit anticancer properties. This compound has shown promise in inhibiting the growth of cancer cell lines in vitro.

Research Findings

A study conducted by researchers at a prominent university explored the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Structural Modifications

Ongoing research focuses on modifying the chemical structure of this compound to enhance its pharmacological properties. By altering functional groups or substituents, researchers aim to improve its efficacy and reduce potential side effects.

Clinical Trials

Future clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. The promising results from preclinical studies warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. In the context of its antimicrobial properties, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate can be contextualized against analogous quinolone derivatives. Key comparisons include substituent variations, physicochemical properties, and biological activity.

Substituent Variations and Structural Analogues

Physicochemical and Crystallographic Differences

- Melting Points: The title compound’s melting point (~438 K) aligns with fluoroquinolones but is higher than its methyl ester analog (175–176°C), likely due to stronger intermolecular interactions in the ethyl ester .

- Crystal Packing: The triclinic P1 system (a = 8.2339 Å, b = 9.1523 Å, c = 10.736 Å) contrasts with other analogs, such as ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate, which adopts a different lattice due to methoxy and difluoro substituents .

- Solubility : The ethyl ester group enhances lipophilicity compared to carboxylic acid derivatives (e.g., compound 7 in ), improving membrane permeability but reducing aqueous solubility.

Research Findings and Implications

- Crystallography : Intermolecular C–H···O and C–H···Cl interactions stabilize the title compound’s lattice, influencing its bioavailability and formulation stability .

- Structure-Activity Relationships (SAR) : The 8-methyl group optimizes steric hindrance for target enzyme binding, whereas nitro or bromo substituents may alter selectivity .

- Industrial Relevance: As an ozenoxacin intermediate, the compound’s scalable synthesis and purity (>99%) are critical for pharmaceutical manufacturing .

Biological Activity

Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClNO3 |

| Molecular Weight | 305.756 g/mol |

| Density | 1.362 g/cm³ |

| Boiling Point | 448.7 °C |

| Solubility | Insoluble in water |

| LogP | 2.75 |

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA replication. It targets two crucial enzymes involved in this process: DNA gyrase and topoisomerase IV.

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, essential for DNA replication initiation.

- Topoisomerase IV : This enzyme is responsible for decatenating daughter chromosomes, allowing proper segregation during cell division.

The inhibition of these enzymes leads to the formation of a drug-enzyme-DNA complex, ultimately blocking DNA replication and transcription, which can result in bacterial cell death at higher concentrations .

Antimicrobial Activity

Research indicates that derivatives of quinolone compounds, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The chlorine substitution at the C7 position enhances antimicrobial potency by improving binding affinity to target enzymes .

Case Studies

- Antibacterial Efficacy : In a study evaluating various fluoroquinolone derivatives, this compound demonstrated promising activity against multidrug-resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity in Cancer Cells : Another study focused on the compound's anticancer properties found that it effectively arrested the cell cycle in cancer cell lines (e.g., T-24 and PC-3) by targeting topoisomerase II. This action indicates its potential role as an anticancer agent .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Effective against a range of pathogens, particularly those resistant to conventional treatments.

- Anticancer Properties : Induces cell cycle arrest and apoptosis in various cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via sequential nucleophilic substitution and cyclocondensation reactions. Key steps include:

- Reduction of nitro groups (e.g., using hydrogenation or chemical reductants) to generate intermediates like ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

- Cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine) to form tricyclic derivatives . Optimization involves controlling temperature (e.g., 291 K for crystallization ), solvent polarity, and stoichiometric ratios to minimize side reactions.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopy : IR and NMR confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester group) and substituent positions (e.g., cyclopropyl protons at δ 1.0–1.3 ppm in ¹H NMR) .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXS97/SHELXL97 ) resolves the triclinic crystal system (space group P1, a = 8.23 Å, b = 9.15 Å, c = 10.74 Å) and intermolecular interactions (C–H⋯Cl/O) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disordered solvent molecules : Resolved using SQUEEZE in PLATON or iterative refinement in SHELXL .

- Weak diffraction for nitro/chloro substituents : High-resolution data (θ > 25°) and empirical absorption corrections (e.g., SADABS) improve electron density maps .

- Twinned crystals : SHELXL’s TWIN command refines twin laws, while HKLF5 merges overlapping reflections .

Q. How can molecular packing and non-covalent interactions influence the compound’s stability and reactivity?

- C–H⋯Cl/O interactions (3.06–3.73 Å) stabilize parallel molecular packing , affecting solubility and melting points (e.g., 438 K ).

- Steric effects : The cyclopropyl group introduces torsional strain, potentially hindering nucleophilic attack at the 4-oxo position. Computational modeling (e.g., DFT) quantifies these effects .

Q. What strategies are used to resolve contradictions in structure-activity relationship (SAR) studies for fluoroquinolone analogs?

Contradictions arise from substituent positioning (e.g., nitro vs. amino groups at C7/C8):

- Biological assays : Compare antibacterial activity (minimum inhibitory concentration, MIC) against E. coli or S. aureus .

- Docking studies : Map interactions with DNA gyrase (e.g., hydrogen bonding with Ser84/Glu88) to rationalize SAR discrepancies .

- Data normalization : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC measurements .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell dimensions | a = 8.23 Å, b = 9.15 Å, c = 10.74 Å | |

| C–H⋯Cl bond length | 3.43–3.74 Å |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 12 h, 291 K | 68 | 98.5 |

| DMF, 6 h, 313 K | 42 | 89.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.